

Fmoc-L-3-iodophenylalanine for peptide synthesis

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Compound of Interest

Compound Name: *Fmoc-phe(3-I)-OH*

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An In-Depth Technical Guide to the Application of Fmoc-L-3-Iodophenylalanine in Advanced Peptide Synthesis

Introduction: Beyond the Canonical Twenty

In the landscape of modern peptide science and drug development, the strategic incorporation of unnatural amino acids (UAs) has become a transformative approach. Moving beyond the 20 proteinogenic amino acids allows researchers to imbue peptides with enhanced therapeutic properties, novel functionalities, and improved pharmacokinetic profiles. Among the arsenal of available UAs, Fmoc-L-3-iodophenylalanine stands out as a particularly versatile and powerful building block.^[1]

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of Fmoc-L-3-iodophenylalanine. We will delve into its fundamental properties, provide field-tested protocols for its incorporation into peptide sequences, explore its use as a handle for sophisticated post-synthetic modifications, and discuss its key applications. This document is intended to serve as a practical resource for researchers, chemists, and drug development professionals seeking to leverage this unique reagent to its full potential.

Section 1: Physicochemical Properties and Core Advantages

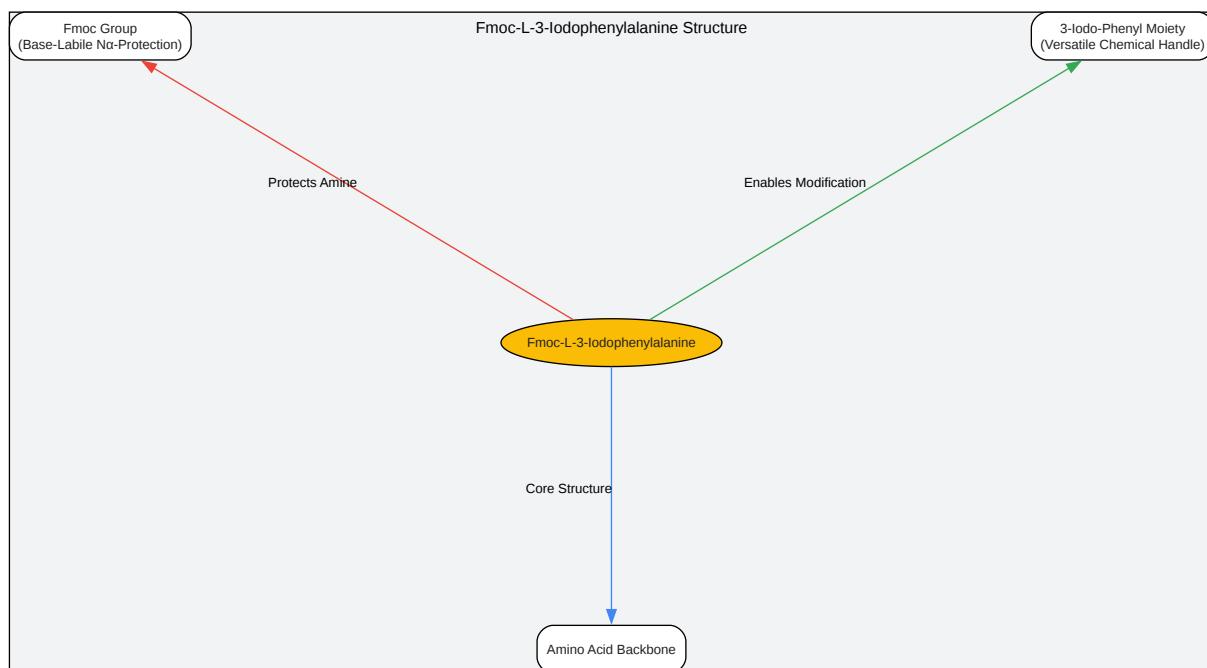
Fmoc-L-3-iodophenylalanine is a derivative of phenylalanine distinguished by two critical features: the Na-Fmoc protecting group and the iodine atom at the meta-position of the phenyl ring.^[1] This combination is not merely incidental; it is a deliberate design that provides chemists with orthogonal control and a gateway to further chemical diversification.

Property	Value	Reference
CAS Number	210282-31-8	[1]
Molecular Formula	$\text{C}_{24}\text{H}_{20}\text{INO}_4$	[1] [2]
Molecular Weight	513.32 g/mol	[1] [2]
Appearance	Off-white powder	[1]
Purity (Typical)	$\geq 98\%$ (HPLC)	[1]
Melting Point	135-139 °C	[1]
Optical Rotation	$[\alpha]\text{D}^{25} = -19 \pm 2^\circ$ (c=1 in DMF)	[1]
Storage Conditions	0-8 °C	[1]

The Strategic Importance of its Functional Moieties

- The Fmoc Group ($\text{Na-9-fluorenylmethoxycarbonyl}$): The Fmoc group is the linchpin of modern solid-phase peptide synthesis (SPPS).^[3] Its defining characteristic is its lability to basic conditions (typically a solution of piperidine in DMF), while remaining stable to the acidic conditions used to remove side-chain protecting groups.^{[4][5]} This "orthogonality" is fundamental, allowing for the sequential, controlled elongation of the peptide chain without premature deprotection of side chains.^{[3][6]}
- The 3-Iodo-Phenyl Moiety: The iodine atom is the reagent's key to versatility. Unlike a simple phenylalanine residue, the carbon-iodine (C-I) bond is a highly effective "chemical handle."^[7] Its presence enables:
 - Post-Synthetic Modification: The C-I bond is an excellent substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the site-specific introduction of a vast array of chemical groups after the peptide has been assembled.^{[7][8]}
[\[9\]](#)

- Radiolabeling: The iodine atom can be readily substituted with a radioisotope, such as ^{125}I or ^{131}I , for use in medical imaging, metabolic studies, and high-sensitivity binding assays. [\[10\]](#)
- Structural Probing: The bulky, electron-rich iodine atom can be used as a heavy-atom probe in X-ray crystallography or to modulate the peptide's conformation and binding interactions.

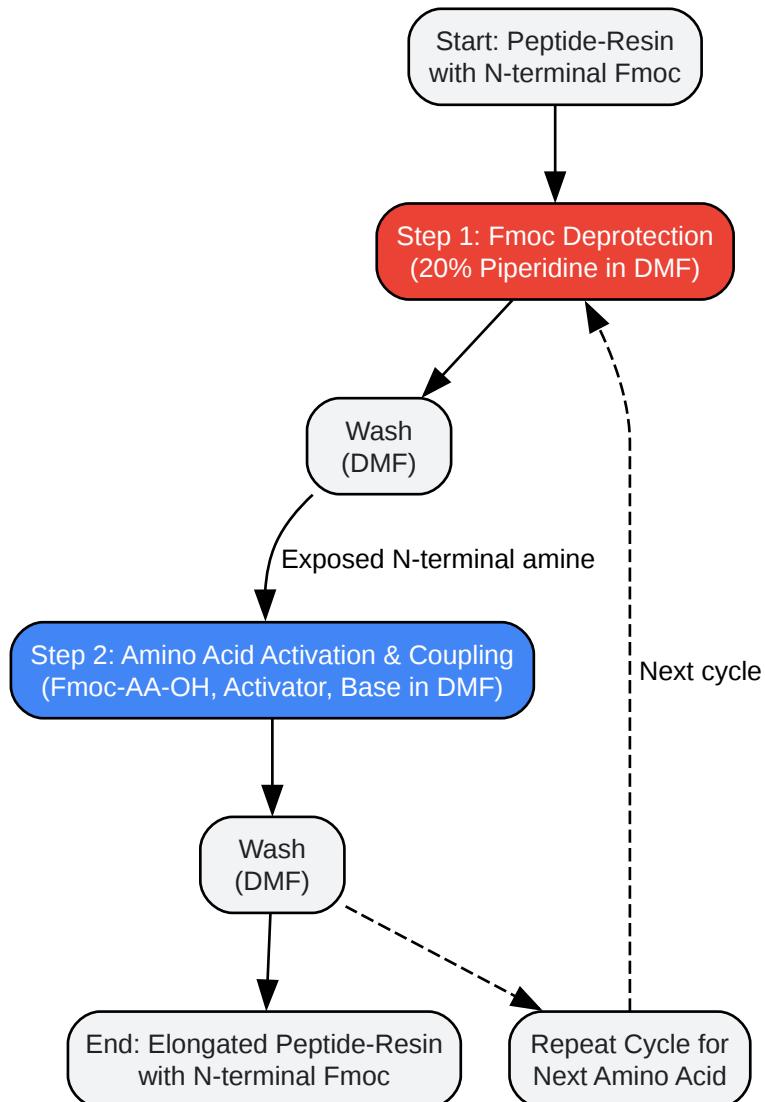


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Caption: Key functional components of Fmoc-L-3-Iodophenylalanine.

Section 2: Incorporation into Peptides via Fmoc-SPPS

The incorporation of Fmoc-L-3-iodophenylalanine into a growing peptide chain follows the standard, cyclical workflow of Fmoc-based SPPS.^[11] The process involves the iterative removal of the Fmoc group to expose a free N-terminal amine, followed by the coupling of the next activated Fmoc-protected amino acid.

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Caption: The standard workflow of a single Fmoc-SPPS cycle.

Expertise in Practice: Causality Behind Protocol Choices

While compatible with many coupling reagents, the incorporation of a relatively bulky UAA like Fmoc-L-3-iodophenylalanine benefits from the use of high-efficiency coupling reagents to ensure complete reaction and prevent deletion sequences.^{[1][12]} Uronium/aminium salt-based activators such as HATU and HBTU are the authoritative choice for such tasks.^[13] They react with the amino acid's free carboxyl group to form a highly reactive active ester *in situ*, which rapidly acylates the free N-terminal amine on the resin-bound peptide.^[14] The choice of a non-nucleophilic base, like DIPEA, is critical to neutralize the protonated amine and facilitate the reaction without causing unwanted side reactions.

Detailed Protocol: Manual Coupling of Fmoc-L-3-Iodophenylalanine

This protocol is based on a 0.1 mmol synthesis scale.

- Resin Preparation: Start with 0.1 mmol of a pre-swollen, Fmoc-deprotected peptide-resin in a reaction vessel. The resin should have a free N-terminal amine ready for coupling.
- Reagent Preparation: In a separate vial, dissolve:
 - Fmoc-L-3-iodophenylalanine: 256.7 mg (0.5 mmol, 5 eq.)
 - HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): 186.3 mg (0.49 mmol, 4.9 eq.)
 - Dissolve the above in 2 mL of N,N-Dimethylformamide (DMF).
- Activation: To the dissolved amino acid/HATU mixture, add:
 - DIPEA (N,N-Diisopropylethylamine): 174 μ L (1.0 mmol, 10 eq.)
 - Vortex the mixture for 1-2 minutes. The solution will typically change color, indicating the formation of the active ester.

- Coupling Reaction: Immediately add the activated amino acid solution to the peptide-resin.
- Agitation: Agitate the reaction vessel at room temperature for 1-2 hours. For sequences known to be difficult, extending this time to 4 hours or performing a "double coupling" (repeating steps 2-5) is a reliable strategy to ensure completion.[12]
- Washing: Drain the reaction solution from the vessel. Wash the resin thoroughly with DMF (5 x 10 mL) to remove excess reagents and byproducts.
- Confirmation (Optional but Recommended): Perform a qualitative Kaiser test. A negative result (beads remain yellow) confirms the absence of free primary amines and indicates a successful coupling.[13]

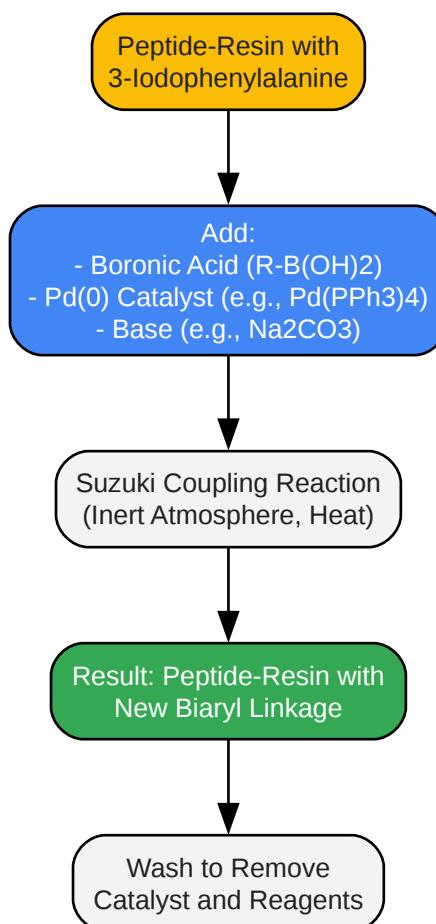
Coupling Reagent	Class	Key Advantages	Considerations
HATU / HCTU	Uronium/Aminium Salt	Highest reactivity, very fast, excellent for hindered amino acids. [12]	Higher cost, potential for side reactions if not used correctly.
HBTU / TBTU	Uronium/Aminium Salt	Highly reliable, cost-effective, the workhorse for standard and many difficult couplings.[13]	Slightly less reactive than HATU.
DIC / OxymaPure®	Carbodiimide / Additive	Low risk of racemization, cost-effective.	Slower reaction times compared to uronium salts.

Section 3: Post-Synthetic Modification via Cross-Coupling

The true power of incorporating 3-iodophenylalanine is realized in post-synthetic modifications. The C-I bond serves as a versatile anchor point for palladium-catalyzed cross-coupling reactions, enabling the construction of complex peptide-drug conjugates, labeled probes, and structurally diverse peptidomimetics directly on the solid support.[7][8] The Suzuki-Miyaura

coupling, which forms a new carbon-carbon bond between the aryl iodide and a boronic acid, is a prime example.[9][15]

The general mechanism involves a catalytic cycle with a Palladium(0) species.[15][16] This cycle consists of three key steps: oxidative addition of the Pd(0) into the C-I bond, transmetalation with the boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[15]



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Caption: Workflow for an on-resin Suzuki cross-coupling reaction.

Detailed Protocol: On-Resin Suzuki Coupling

This protocol is for modifying a peptide (0.1 mmol scale) containing a 3-iodophenylalanine residue.

- Resin Preparation: Start with the fully assembled, N-terminally protected (Fmoc or Boc) peptide-resin containing the 3-iodophenylalanine residue. Swell the resin in DMF.
- Reagent Preparation:
 - In a reaction vial, combine the boronic acid (0.5 mmol, 5 eq.) and a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.01 mmol, 0.1 eq.).
 - In a separate vial, prepare an aqueous solution of a base, such as 2M Sodium Carbonate (Na_2CO_3).
- Inert Atmosphere: Place the peptide-resin in a sealable reaction vessel. Degas the system by bubbling argon or nitrogen through the resin slurry in DMF for 15-20 minutes. Maintaining an inert atmosphere is crucial as $\text{Pd}(0)$ catalysts are oxygen-sensitive.[17]
- Reaction: Add the boronic acid/catalyst mixture to the resin, followed by the aqueous base solution (approx. 1 mL). Seal the vessel and heat to 50-70 °C with agitation for 4-12 hours.
- Washing: After the reaction is complete and cooled to room temperature, drain the solution. Wash the resin extensively to remove all traces of the palladium catalyst and other reagents. A typical wash sequence is: DMF (x3), Water (x3), DMF (x3), DCM (x3).

Section 4: Key Applications in Research and Drug Development

The ability to precisely incorporate an iodinated handle and subsequently modify it opens up numerous applications.

- Peptide-Drug Conjugates (PDCs): The Suzuki or other cross-coupling reactions provide a covalent, stable, and site-specific linkage to attach cytotoxic agents, imaging agents, or other small molecule drugs to a targeting peptide.[18] This is a burgeoning field for creating next-generation targeted therapeutics.[18]
- Radiolabeling for Diagnostics: The iodine atom can be directly replaced by a radioactive isotope (e.g., ^{125}I) using methods like the chloramine-T procedure, creating radiolabeled peptides for receptor binding assays, *in vivo* imaging (SPECT), or targeted radiotherapy.[10]

- Protein Engineering: The introduction of a unique chemical handle allows for the site-specific labeling of proteins with fluorescent probes, spin labels, or cross-linking agents to study protein structure, dynamics, and interactions.[1]

Section 5: Final Cleavage, Deprotection, and Characterization

The final step in SPPS is to cleave the peptide from the solid support and simultaneously remove all acid-labile side-chain protecting groups. The C-I bond is stable to the strong acid conditions used in standard cleavage protocols.[7]

Detailed Protocol: Cleavage and Deprotection

- Resin Preparation: After the final synthesis or modification step, wash the peptide-resin with Dichloromethane (DCM) and dry it under a stream of nitrogen or in a vacuum desiccator.
- Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide's sequence. A standard, robust cocktail is Reagent B:
 - Trifluoroacetic Acid (TFA): 88%
 - Phenol: 5%
 - Water: 5%
 - Triisopropylsilane (TIS): 2%
 - Causality: TFA is the strong acid that performs the cleavage.[14] Phenol and TIS act as "scavengers," which are critical for quenching highly reactive cationic species (like the tert-butyl cation) that are released from side-chain protecting groups and could otherwise irreversibly modify sensitive residues like Tryptophan or Methionine.
- Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin) and allow it to react at room temperature for 2-4 hours with occasional swirling.
- Peptide Precipitation: Filter the resin and collect the filtrate (which contains the cleaved peptide) into a cold solution of diethyl ether. A white precipitate of the crude peptide should

form.

- Isolation: Centrifuge the ether suspension, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers.
- Drying: Dry the crude peptide pellet under vacuum.

Analytical Characterization

The identity and purity of the final peptide must be rigorously confirmed.

- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for assessing the purity of the synthetic peptide.
- Mass Spectrometry (ESI-MS or MALDI-TOF): This technique is used to confirm that the molecular weight of the synthesized peptide matches the theoretical calculated mass, verifying the correct incorporation of the 3-iodophenylalanine and any subsequent modifications.[13]

Conclusion

Fmoc-L-3-iodophenylalanine is far more than a simple unnatural amino acid; it is a strategic tool that provides an unparalleled level of versatility in peptide chemistry. Its seamless integration into standard Fmoc-SPPS protocols, combined with the unique reactivity of the carbon-iodine bond, empowers researchers to design and synthesize highly complex and functionalized peptides. From creating sophisticated peptide-drug conjugates to enabling high-sensitivity imaging studies, Fmoc-L-3-iodophenylalanine is an indispensable building block for advancing the frontiers of chemical biology and therapeutic development.

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